

# Commercial Availability of Enantiomerically Pure Aziridine-2-Carboxylates: A Technical Guide

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## Compound of Interest

**Compound Name:** (S)-Methyl 1-tritylaziridine-2-carboxylate

**Cat. No.:** B141636

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Enantiomerically pure aziridine-2-carboxylates are highly valuable chiral building blocks in organic synthesis, particularly for the development of novel pharmaceuticals. Their inherent ring strain allows for regio- and stereoselective ring-opening reactions, providing access to a diverse array of complex nitrogen-containing molecules.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the commercial availability of these critical synthons, detailed experimental protocols for their synthesis, and insights into their applications.

## Core Concepts: The Synthetic Utility of Chiral Aziridine-2-Carboxylates

The utility of enantiopure aziridine-2-carboxylates stems from their dual functionality: a stereodefined three-membered ring and a modifiable ester group. The aziridine ring can be opened by a variety of nucleophiles to introduce new functional groups with high stereocontrol.<sup>[2][4][5]</sup> This reactivity is fundamental to the synthesis of complex molecules, including unnatural amino acids, alkaloids, and other biologically active compounds.<sup>[6]</sup>

Furthermore, the nitrogen atom of the aziridine can be substituted with a range of protecting groups (e.g., Boc, Cbz, Trityl), which influences the reactivity of the ring and allows for orthogonal deprotection strategies in multi-step syntheses. The choice of the ester group (e.g., methyl, ethyl, tert-butyl) also provides another handle for chemical modification.

## Commercial Availability

A variety of enantiomerically pure aziridine-2-carboxylate derivatives are commercially available from several key suppliers. The following tables summarize the offerings from prominent vendors, providing a comparative overview of available compounds, their specifications, and suppliers.

Table 1: Commercially Available (S)-Aziridine-2-Carboxylate Derivatives

Product Name	Ester Group	N-Substituent	Supplier(s)	Purity
(S)-Aziridine-2-carboxylic acid	-	H	ChemScene	95+%
Lithium L-aziridine-2-carboxylate	Lithium Salt	H	Sigma-Aldrich	≥97.0%
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate	Methyl	Cbz (Z)	Sigma-Aldrich, MedChemExpress, Chem-Impex	96% - 99.74%
Methyl (S)-(-)-1-tritylaziridine-2-carboxylate	Methyl	Trityl	Chem-Impex	-
ethyl (2S)-aziridine-2-carboxylate	Ethyl	H	A2B Chem	-

Table 2: Commercially Available (R)-Aziridine-2-Carboxylate Derivatives

Product Name	Ester Group	N-Substituent	Supplier(s)	Purity
(2R)-aziridine-2-carboxamide	Amide	H	Sigma-Aldrich	-
(R)-N-Boc-Aziridine-2-carboxylic acid methyl ester	Methyl	Boc	AChemBlock	95%
tert-Butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate	tert-Butyl	H (on N)	Smolecule	-

Table 3: Commercially Available Racemic and Unspecified Aziridine-2-Carboxylate Derivatives

Product Name	Ester Group	N-Substituent	Supplier(s)	Purity
Methyl Aziridine-2-carboxylate (stabilized with HQ)	Methyl	H	TCI America, CymitQuimica, Chem-Impex, LookChem	>97.0%
Ethyl aziridine-2-carboxylate	Ethyl	H	BLD Pharm	-
tert-butyl aziridine-2-carboxylate	tert-Butyl	H	AChemBlock	95%
trans-tert-Butyl 3-(3-bromophenyl)aziridine-2-carboxylate	tert-Butyl	H (on N)	Synquest Labs	-

Note: Pricing information is subject to change and should be confirmed with the respective suppliers. Purity levels may vary between batches and suppliers.

## Key Experimental Protocols

The asymmetric synthesis of aziridine-2-carboxylates is a field of active research. One of the modern and efficient methods is the copper-catalyzed reductive kinetic resolution of 2H-azirines.<sup>[7][8]</sup>

### Asymmetric Synthesis via Reductive Kinetic Resolution of 2H-Azirines

This protocol provides a method to obtain enantioenriched N-H aziridine-2-carboxylates from racemic 2H-azirine-2-carboxylates.

#### Materials:

- Racemic 2H-azirine-2-carboxylate
- Copper(I) catalyst precursor (e.g., Cu(OAc)<sub>2</sub>)
- Chiral phosphine ligand (e.g., (R,R)-Ph-BPE)
- Anhydrous toluene
- Hydride source (e.g., dimethoxymethylsilane)
- Saturated aqueous NH<sub>4</sub>Cl solution
- Organic solvent for extraction (e.g., ethyl acetate)
- Anhydrous Na<sub>2</sub>SO<sub>4</sub>
- Silica gel for column chromatography

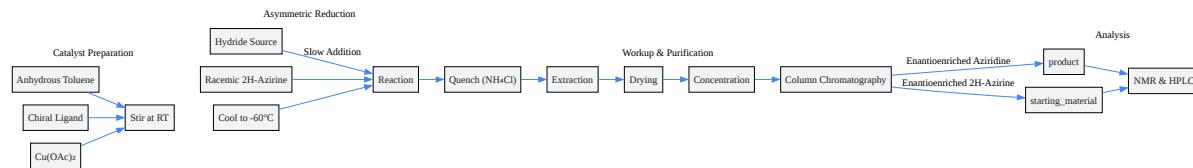
#### Procedure:

- To an oven-dried Schlenk tube under an argon atmosphere, add the copper(I) catalyst precursor (2.5 mol%) and the chiral phosphine ligand (5.5 mol%).

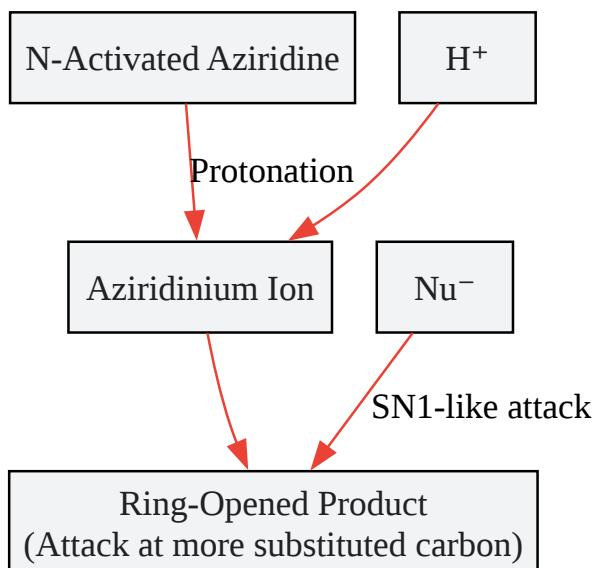
- Add anhydrous toluene (to a concentration of 0.1 M) and stir the mixture at room temperature for 30 minutes.
- Cool the mixture to the specified reaction temperature (e.g., -60 °C).
- Add the racemic 2H-azirine-2-carboxylate (1.0 equiv) to the reaction mixture.
- Slowly add the hydride source (1.2 equiv) via syringe pump over 4 hours.
- Stir the reaction at the same temperature until approximately 50% conversion of the starting material is observed (monitored by TLC or GC).
- Quench the reaction with saturated aqueous NH<sub>4</sub>Cl solution.
- Extract the mixture with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to separate the enantioenriched aziridine-2-carboxylate and the unreacted enantioenriched 2H-azirine.
- Determine the diastereomeric ratio by <sup>1</sup>H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.<sup>[3]</sup>

## Visualizing Key Processes

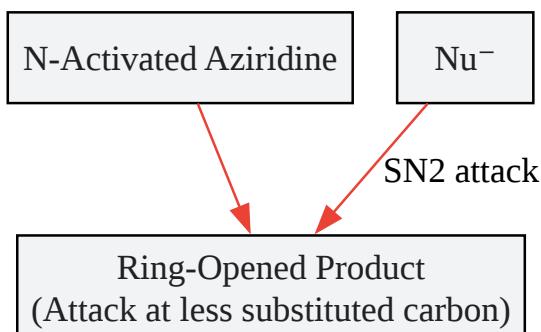
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a representative experimental workflow and a common reaction mechanism.

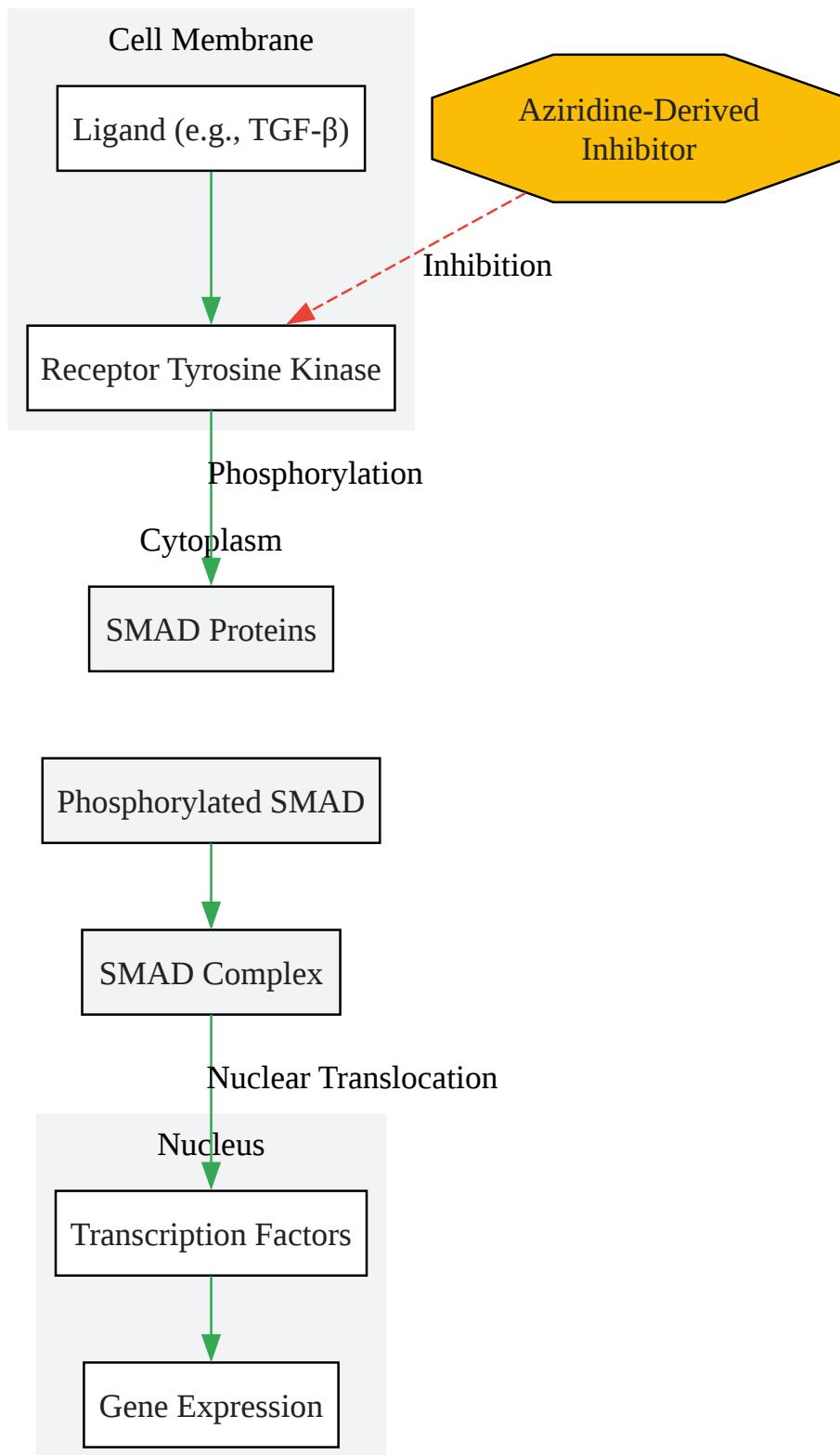


## Acidic Conditions



## Basic/Neutral Conditions



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